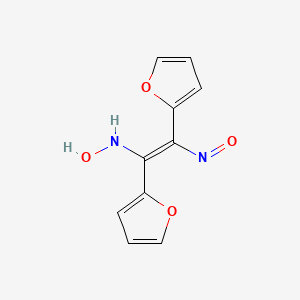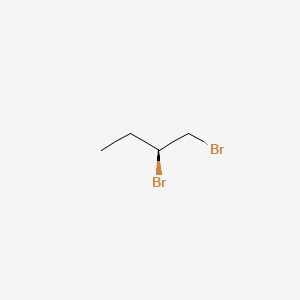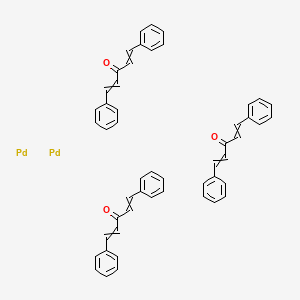
Tris(dibenzylideneacetone) dipalladium(0)
Übersicht
Beschreibung
Tris(dibenzylideneacetone) dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). The compound is a dark-purple/brown solid, which is modestly soluble in organic solvents .
Synthesis Analysis
Tris(dibenzylideneacetone) dipalladium(0) participates in the synthesis of azepane . The crystal structure of Pd2(dba)3 has been determined by three-dimensional X-ray data. Crystals of Pd2(dba)3 are reported to crystallize in the triclinic system .Molecular Structure Analysis
The molecular structure of Tris(dibenzylideneacetone) dipalladium(0) has been determined by three-dimensional X-ray data . The pair of Pd atoms are separated by 320 pm but are tied together by dba units .Chemical Reactions Analysis
Tris(dibenzylideneacetone) dipalladium(0) is used as a catalyst for various coupling reactions. Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination .Physical And Chemical Properties Analysis
Tris(dibenzylideneacetone) dipalladium(0) has a molar mass of 915.73 g·mol−1. It has a melting point of 152 to 155 °C .Wissenschaftliche Forschungsanwendungen
Catalysis in Asymmetric Synthesis : It is used as a catalyst in the asymmetric synthesis of α-aminoamides, achieving high enantiomeric excess (up to 99% ee) (Nanayakkara & Alper, 2003).
Source of Soluble Palladium Species : This compound serves as a source of soluble palladium species for catalysis and as a precursor in synthesizing complex palladium structures. It's notable that commercially available samples may contain significant amounts of palladium nanoparticles (Zalesskiy & Ananikov, 2012).
Organometallic Coupling Reactions : Tris(dibenzylideneacetone)dipalladium(0) in combination with other reagents is useful for organometallic coupling reactions, leading to new carbon-carbon bond formation (Roy & Roy, 2009).
Synthesis of Palladium Nanoparticles : It has been utilized in the synthesis of palladium nanoparticles and microstructures, which are significant in catalysis and material science applications (Leonard & Franzen, 2009).
Potential in Medical Research : Remarkably, Tris(dibenzylideneacetone) dipalladium has shown therapeutic effects in medical research, particularly in alleviating immune complex-mediated conditions such as IgA nephropathy (Wu et al., 2020).
Preparation of Recyclable Catalysts : This complex is used in the preparation of recyclable palladium on carbon catalysts, displaying efficiency in cross-coupling and hydrogenation reactions (Yakukhnov et al., 2018).
Inducing Apoptosis in Chronic Lymphocytic Leukemia B-Cells : In oncological research, it has been effective in inducing apoptosis in B-cells of chronic lymphocytic leukemia, presenting a potential therapeutic avenue (Kay et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Tris(dibenzylideneacetone) dipalladium(0) has shown significant antiproliferative activity against melanoma cells . It has also been found to be effective against melanoma growth in vitro and in vivo . Further preclinical evaluation of Tris(dibenzylideneacetone) dipalladium(0) and related complexes is warranted .
Eigenschaften
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one;palladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPYTURSJDMMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42O3Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dibenzylideneacetone) dipalladium(0) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



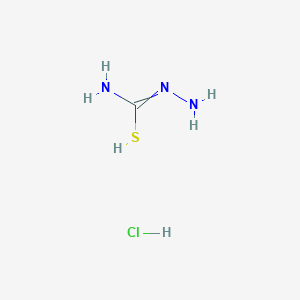
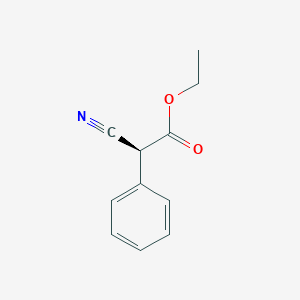
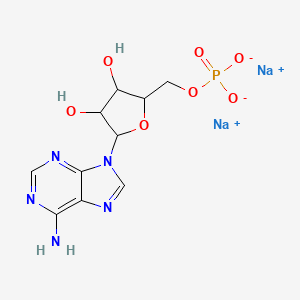
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)
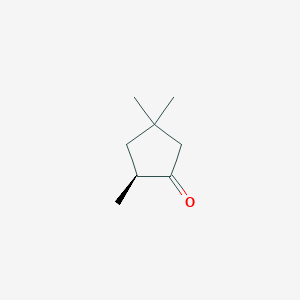
![5-(methylsulfanylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B7889034.png)
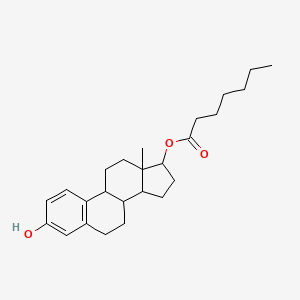
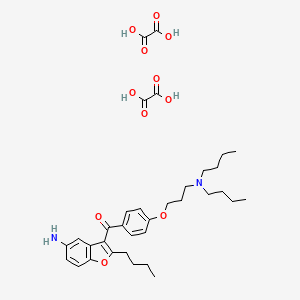
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol](/img/structure/B7889047.png)
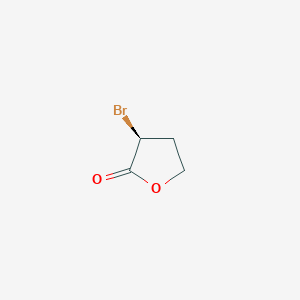
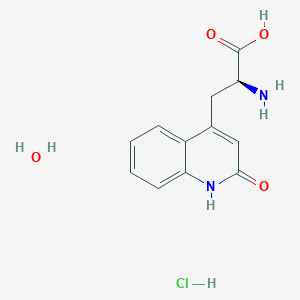
![Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B7889071.png)
